(4-(2-Fluoroethyl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 2-fluoroethyl group and an isoxazole ring substituted with a thiophen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and isoxazole precursors. One common synthetic route is the reaction of 2-fluoroethylamine with piperazine to form 4-(2-fluoroethyl)piperazine , followed by the reaction with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atom in the ethyl group can be oxidized to form a fluoroalkyl group.
Reduction: : The compound can be reduced to remove the fluorine atom, resulting in an ethyl group.
Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Fluoroalkyl derivatives.
Reduction: : Ethyl derivatives.
Substitution: : Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the thiophen-2-yl group. Similar compounds include:
4-(2-bromoethyl)piperazin-1-yl)ethanone: : Similar piperazine structure but with a bromoethyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: : Similar piperazine structure but with a different heterocyclic ring.
These compounds may have different biological activities and applications due to their structural differences.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c15-3-4-17-5-7-18(8-6-17)14(19)11-10-12(20-16-11)13-2-1-9-21-13/h1-2,9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGRIGCGOMOQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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